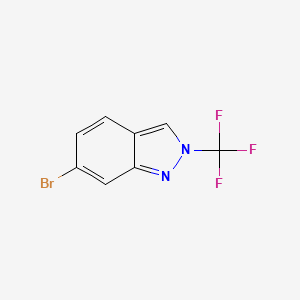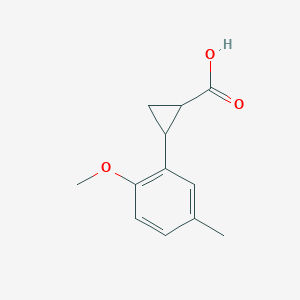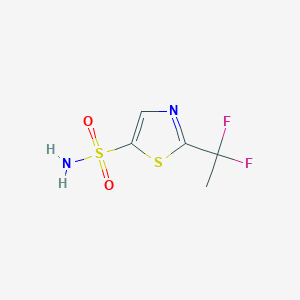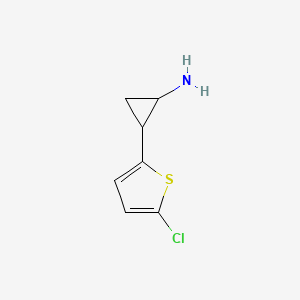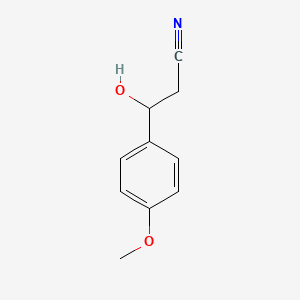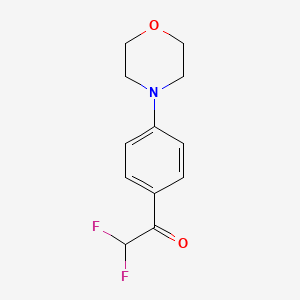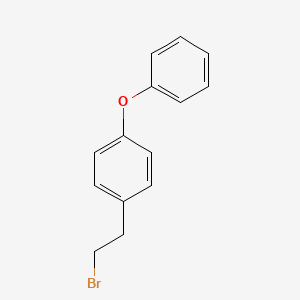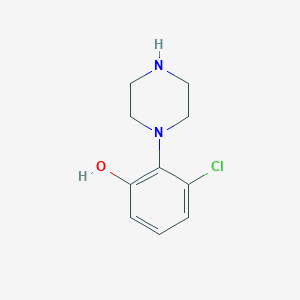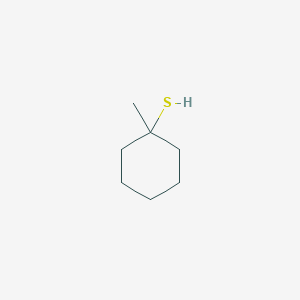
1-Methylcyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclohexane-1-thiol is an organic compound with the molecular formula C7H14S. It is a thiol derivative of methylcyclohexane, characterized by the presence of a sulfur atom bonded to a cyclohexane ring substituted with a methyl group. This compound is known for its distinctive odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclohexene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under moderate temperatures and pressures to yield the desired thiol compound.
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation of 1-methylcyclohexene in the presence of hydrogen sulfide. The process involves the use of metal catalysts such as palladium or platinum to facilitate the reaction and achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Methylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Methylcyclohexane-1-thiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various electrophiles, leading to the formation of new chemical entities. This reactivity is crucial in its role as a reagent in organic synthesis and its potential biological activities.
Comparación Con Compuestos Similares
Cyclohexanethiol: Similar structure but without the methyl group.
Methylcyclohexane: Lacks the thiol group.
Cyclohexane-1-thiol: Similar structure but without the methyl group.
Uniqueness: 1-Methylcyclohexane-1-thiol is unique due to the presence of both a methyl group and a thiol group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C7H14S |
|---|---|
Peso molecular |
130.25 g/mol |
Nombre IUPAC |
1-methylcyclohexane-1-thiol |
InChI |
InChI=1S/C7H14S/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3 |
Clave InChI |
OPVQCLPKQYQDFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


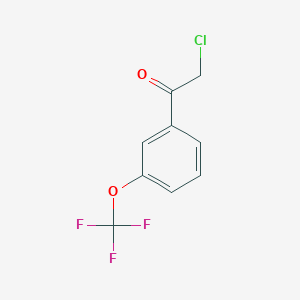
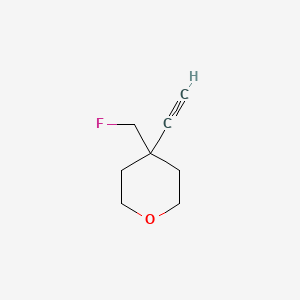
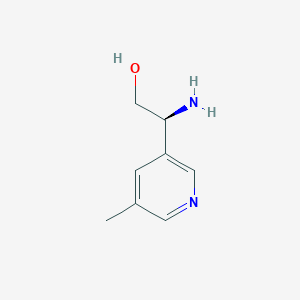
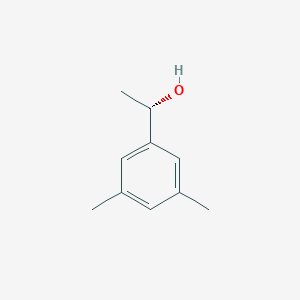
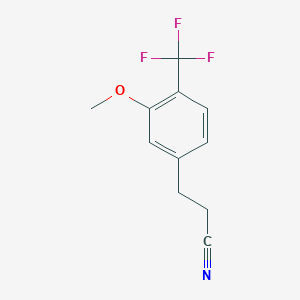
![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)
